molecular formula C9H7Cl B14309282 3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene CAS No. 113592-99-7

3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene

Cat. No.: B14309282
CAS No.: 113592-99-7
M. Wt: 150.60 g/mol
InChI Key: OEOPLHFZGRMRQW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)bicyclo[420]octa-1,3,5,7-tetraene is an organic compound with the molecular formula C9H7Cl It is a bicyclic structure that includes both a four-membered and a six-membered ring, with a chloromethyl group attached to the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene can be achieved through several methods. One common approach involves the reaction of benzocyclobutene with chloromethyl reagents under specific conditions. For instance, benzocyclobutene can be reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired product.

Another method involves the use of rhodium(I) complexes as catalysts. In this approach, terminal aryl alkynes undergo a one-pot procedure that includes head-to-tail homocoupling and zipper annulation to form the bicyclic structure with the chloromethyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thioethers, and ethers.

    Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

    Reduction Reactions: Products include saturated bicyclic compounds.

Scientific Research Applications

3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, or other cellular components, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5,7-tetraene: Lacks the chloromethyl group but shares the bicyclic structure.

    Bicyclo[4.2.0]octa-1,3,5-triene: Similar bicyclic framework but with different substitution patterns.

    Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid: Contains a carboxyl group instead of a chloromethyl group.

Uniqueness

3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The chloromethyl group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-(chloromethyl)bicyclo[4.2.0]octa-1(6),2,4,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c10-6-7-1-2-8-3-4-9(8)5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOPLHFZGRMRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567879
Record name 3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113592-99-7
Record name 3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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